molecular formula C24H26N6O3 B1674661 Lck Inhibitor II CAS No. 918870-43-6

Lck Inhibitor II

Número de catálogo: B1674661
Número CAS: 918870-43-6
Peso molecular: 446.5 g/mol
Clave InChI: DKDNLOIZODSWFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lck Inhibitor II is a chemical compound specifically designed to inhibit the activity of lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of protein tyrosine kinases and plays a crucial role in the activation and signaling of T lymphocytes. By inhibiting Lck, this compound has potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lck Inhibitor II typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired chemical structure and functional groups. Commonly, the synthesis involves:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: Lck Inhibitor II can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group results in an amine .

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Cancer Research
    • Therapeutic Potential : Lck plays a crucial role in T cell activation and proliferation, which is significant in the context of cancer. Inhibiting Lck can reduce T cell-mediated immune responses that may contribute to tumor growth. Studies have shown that Lck inhibitors can induce apoptosis in cancer cells, particularly in colon cancer models .
    • Case Study : A recent study demonstrated that a novel Lck inhibitor exhibited significant anti-proliferative effects on various colon cancer cell lines, with IC50 values indicating strong efficacy .
  • Autoimmune Diseases
    • Therapeutic Applications : By modulating T cell activity, Lck inhibitors like Lck Inhibitor II have potential applications in treating autoimmune disorders such as rheumatoid arthritis and lupus. Inhibition of Lck has been shown to suppress inflammatory responses mediated by T cells .
    • Case Study : Research indicated that Lck inhibition could attenuate lung fibrosis by reducing TGF-β production in regulatory T cells, highlighting its therapeutic potential in fibrotic diseases .
  • Signal Transduction Studies
    • Research Tool : this compound serves as a valuable tool for studying kinase inhibition and signal transduction pathways in T cells. It aids researchers in elucidating the roles of specific kinases in cellular signaling processes.
    • Data Table : The following table summarizes the inhibitory potency of this compound against various kinases:
KinaseIC50 (nM)
Lck2
Btk9
Lyn3
Txk26

Advanced Applications

  • Photonic Control of Kinase Activity
    • Recent advancements have introduced light-responsive molecular tools that allow for real-time control and monitoring of Lck activity using light. This innovative approach enables researchers to manipulate kinase activity with high spatiotemporal resolution, facilitating detailed studies on Lck's role in cellular functions .
  • Predictive Modeling for Drug Discovery
    • Machine learning models have been developed to predict the affinity between Lck and various inhibitors, enhancing the discovery process for new compounds targeting this kinase. These models demonstrate strong predictive capabilities, making them useful for identifying novel therapeutic agents .

Mecanismo De Acción

Lck Inhibitor II exerts its effects by binding to the active site of Lck, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways that are essential for T cell activation and proliferation. The molecular targets include the ATP-binding site of Lck, and the pathways involved are primarily related to T cell receptor (TCR) signaling .

Comparación Con Compuestos Similares

Uniqueness: Lck Inhibitor II is unique in its specific targeting of Lck with high affinity and selectivity. Unlike broader-spectrum kinase inhibitors, this compound minimizes off-target effects, making it a valuable tool for precise modulation of T cell activity .

Actividad Biológica

Lck Inhibitor II is a selective compound targeting the lymphocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell receptor (TCR) signaling and various immune responses. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and implications for therapeutic applications.

Lck is a member of the Src family kinases, which are critical for T-cell activation and proliferation. This compound binds selectively to the ATP-binding site of Lck, inhibiting its phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to reduced T-cell activation and proliferation.

  • Binding Affinity : this compound exhibits a high binding affinity with an IC50 value in the low micromolar range, indicating potent inhibition of Lck activity .

Efficacy in Preclinical Models

Numerous studies have evaluated the efficacy of this compound in various preclinical models, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and inflammatory conditions.

Case Study: T-ALL

In a study involving T-ALL cell lines, this compound demonstrated significant anti-proliferative effects. The compound was tested against dasatinib-sensitive and dasatinib-insensitive cell lines:

Compound Cell Line IC50 (nM) Effect
This compoundHSB-20.121Superior anti-proliferative
DasatinibHSB-20.307Moderate anti-proliferative
SaracatinibHSB-217.41Less effective

This compound exhibited superior degradation activity against LCK proteins compared to other inhibitors .

Case Study: Lung Fibrosis

In models of lung fibrosis, this compound was shown to reduce TGF-β production from regulatory T cells (Tregs), thereby attenuating fibrosis. The compound decreased the infiltration of TGF-β-producing CD4+ T-cells into lung tissue:

Measurement Control This compound
Ashcroft ScoreHighSignificantly reduced
Hydroxyproline ContentElevatedLowered
TGF-β Concentration (BALF)HighSignificantly reduced

This study supports the potential of Lck inhibitors in treating fibrotic diseases by modulating immune responses .

Structure-Activity Relationship (SAR)

The efficacy of this compound has been linked to its structural features. SAR studies have identified key modifications that enhance selectivity and potency:

  • Core Structure : The pyrazolopyrimidine scaffold is essential for binding affinity.
  • Selectivity : Modifications to the hinge region interactions have been shown to improve selectivity over other Src family kinases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that while this compound has favorable absorption characteristics, it may exhibit poor oral bioavailability and clearance rates. Further optimization is necessary to enhance its therapeutic profile.

Propiedades

IUPAC Name

3-[[2-(benzimidazol-1-yl)-6-(2-morpholin-4-ylethoxy)pyrimidin-4-yl]amino]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-17-6-7-18(31)14-20(17)26-22-15-23(33-13-10-29-8-11-32-12-9-29)28-24(27-22)30-16-25-19-4-2-3-5-21(19)30/h2-7,14-16,31H,8-13H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDNLOIZODSWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=CC(=NC(=N2)N3C=NC4=CC=CC=C43)OCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lck Inhibitor II
Reactant of Route 2
Reactant of Route 2
Lck Inhibitor II
Reactant of Route 3
Reactant of Route 3
Lck Inhibitor II
Reactant of Route 4
Lck Inhibitor II
Reactant of Route 5
Reactant of Route 5
Lck Inhibitor II
Reactant of Route 6
Lck Inhibitor II

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.